![molecular formula C11H14FN3O2 B1333765 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine CAS No. 221198-29-4](/img/structure/B1333765.png)
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (FNP) is a synthetic compound with a wide range of applications in laboratory experiments. FNP has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. FNP is also used in a variety of biochemical and physiological studies.
Scientific Research Applications
Medicine: Antimycobacterial Agents
This compound has shown promise in the medical field, particularly as a potential antimycobacterial agent. It’s been found that related furan-based compounds can interfere with iron homeostasis in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB) . The ability to disrupt iron acquisition in these bacteria could lead to the development of new treatments for TB, especially in the face of rising drug resistance.
Material Science: Synthesis of Novel Materials
The compound’s unique structure, which includes both a piperazine ring and a nitro group, could be utilized in material science for the synthesis of novel materials. These materials might exhibit unique properties such as enhanced thermal stability or specific interaction capabilities with other molecules .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be investigated for its potential as an enzyme inhibitor. By modifying the piperazine moiety, researchers could develop inhibitors that target specific enzymes involved in disease processes, providing a pathway for therapeutic intervention .
Pharmacology: Drug Discovery
The pharmacological applications of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine are vast. It could serve as a scaffold for the development of new drugs, given its structural flexibility and the presence of functional groups that are commonly found in pharmacologically active compounds .
properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | |
CAS RN |
221198-29-4 | |
Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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